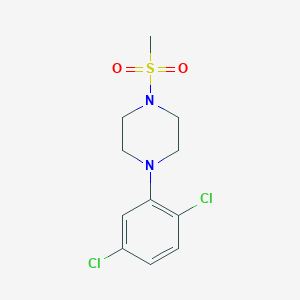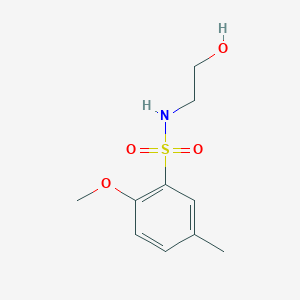![molecular formula C19H24N2O3S B273347 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl piperazine derivatives and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the inhibition of certain enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition results in the reduction of certain physiological and biochemical processes, which can have therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects:
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of carbonic anhydrase, which can be beneficial in the treatment of glaucoma. It has also been found to inhibit acetylcholinesterase, which can be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as epilepsy and Parkinson's disease. Additionally, the compound could be further studied to determine its potential toxicity and side effects. Finally, there is a need for more research on the mechanism of action of this compound to fully understand its therapeutic potential.
In conclusion, 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory activity against certain enzymes makes it a potential candidate for the development of drugs for the treatment of various diseases. However, more research is needed to fully understand its therapeutic potential and to overcome its limitations for lab experiments.
Métodos De Síntesis
The synthesis of 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether involves the reaction between 4-(4-chlorophenyl)piperazine and 2,5-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
The compound 4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and Alzheimer's disease.
Propiedades
Nombre del producto |
4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether |
|---|---|
Fórmula molecular |
C19H24N2O3S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-5-16(2)19(14-15)25(22,23)21-12-10-20(11-13-21)17-6-8-18(24-3)9-7-17/h4-9,14H,10-13H2,1-3H3 |
Clave InChI |
KSQXFNSZJVCOAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)








![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)

